4H-Thieno[2,3-C]pyrrol-6(5H)-one
Overview
Description
4H-Thieno[2,3-C]pyrrol-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-C]pyrrol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-c]furan-1,3-dione with amines in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and acetic anhydride . The reaction is carried out in solvents like dioxane at elevated temperatures (55-80°C) for several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4H-Thieno[2,3-C]pyrrol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or amine derivatives.
Scientific Research Applications
4H-Thieno[2,3-C]pyrrol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4H-Thieno[2,3-C]pyrrol-6(5H)-one involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as an electron acceptor in donor-acceptor systems, facilitating charge transfer and improving the efficiency of devices like organic photovoltaic cells . In biological systems, its mechanism may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features and applications in organic electronics.
Thieno[2,3-b]pyrrole-2(4)-carboxylic acid: Used as a precursor for various bioactive molecules.
Uniqueness: 4H-Thieno[2,3-C]pyrrol-6(5H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of high-performance organic semiconductors and photovoltaic materials .
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6-5-4(3-7-6)1-2-9-5/h1-2H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQBMQFTAUFJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608517 | |
Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79472-22-3 | |
Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79472-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.